molecular formula C15H28N2 B5978542 N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine

N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine

Cat. No. B5978542
M. Wt: 236.40 g/mol
InChI Key: ZHHRMLPZXKHKCA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine is not fully understood. However, it is believed to activate the immune system by stimulating the production of cytokines, which are proteins that play a key role in the immune response. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to induce the production of nitric oxide, which is involved in the regulation of blood flow and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of cytokines, such as tumor necrosis factor-alpha, interleukin-6, and interferon-gamma. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to increase the production of nitric oxide, which can lead to vasodilation and increased blood flow. In addition, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been found to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anti-cancer therapies. However, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has some limitations in lab experiments, such as its instability in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine in combination with other anti-cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine involves several steps, including the reaction of 2,3-dimethylcyclohexanone with hydroxylamine to form the oxime, which is then reduced to the amine. The resulting amine is then reacted with quinuclidine to form N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-tumor properties, N-(2,3-dimethylcyclohexyl)quinuclidin-3-amine has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2/c1-11-4-3-5-14(12(11)2)16-15-10-17-8-6-13(15)7-9-17/h11-16H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHRMLPZXKHKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine

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